

Spectroscopic Profile of 2-Pyridin-4-yl-phenylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Pyridin-4-yl-phenylamine**

Cat. No.: **B021446**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile organic compound **2-Pyridin-4-yl-phenylamine**, also known as 4-(Pyridin-4-yl)aniline. This compound is of significant interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for **2-Pyridin-4-yl-phenylamine** is $C_{11}H_{10}N_2$ with a molecular weight of 170.21 g/mol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, d6-DMSO): The proton NMR spectrum of **2-Pyridin-4-yl-phenylamine** in deuterated dimethyl sulfoxide reveals the following characteristic signals[1]:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.81	s	2H	Protons on the pyridine ring
8.25	s	2H	Protons on the pyridine ring
7.76	d, $J = 8.7$ Hz	2H	Protons on the phenyl ring
6.87	m	2H	Protons on the phenyl ring
2.09	s	2H	Amine (-NH ₂) protons

¹³C NMR: While experimental ¹³C NMR data is not readily available in the searched literature, a predicted spectrum suggests the following approximate chemical shifts. It is important to note that these are theoretical values and experimental verification is recommended. In aromatic systems like pyridine, the carbon atoms adjacent to the nitrogen (C2) are typically deshielded and appear at a higher chemical shift (around 150 ppm), while the carbon at the C4 position is also deshielded (around 136 ppm), and the C3 carbon is more shielded (around 124 ppm)[2]. The phenylamine carbons will also exhibit characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Pyridin-4-yl-phenylamine** would be expected to show characteristic absorption bands corresponding to its functional groups. While a detailed experimental spectrum with peak assignments was not found in the search results, typical vibrational frequencies for the key functional groups are listed below.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3400-3200	N-H	Stretching (amine)
3100-3000	C-H	Stretching (aromatic)
1650-1580	C=C, C=N	Ring stretching (aromatic)
1620-1550	N-H	Bending (amine)
1350-1250	C-N	Stretching (aromatic amine)
900-675	C-H	Out-of-plane bending (aromatic)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in positive ion mode confirms the molecular weight of **2-Pyridin-4-yl-phenylamine**.

- Calculated m/z: 171.0917 [M+H]⁺[\[1\]](#)
- Measured m/z: 171.0938 [M+H]⁺[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

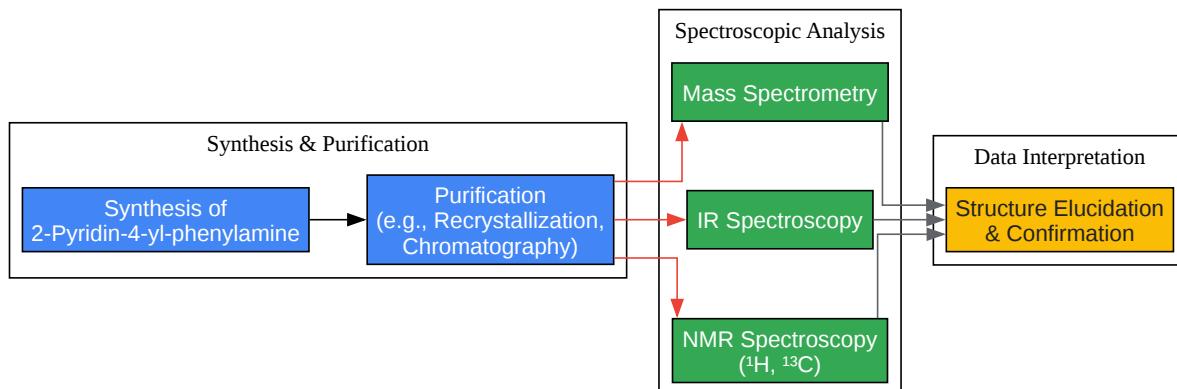
- Sample Preparation: Accurately weigh 5-10 mg of **2-Pyridin-4-yl-phenylamine** and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The sample should be fully dissolved to ensure a homogeneous solution.
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.
- Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment.
- Number of Scans: 16-32 scans for a good signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: A range appropriate for aromatic and amine protons (e.g., 0-10 ppm).
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak of DMSO-d6 (δ 2.50 ppm). For ^{13}C NMR, a proton-decoupled pulse sequence would be used with a larger number of scans to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy (Thin Solid Film Method)

- Sample Preparation: Dissolve a small amount (a few milligrams) of **2-Pyridin-4-yl-phenylamine** in a volatile organic solvent such as dichloromethane or acetone.
- Film Deposition: Place a drop of the resulting solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
- Instrumentation: Place the salt plate in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the clean, empty salt plate should be recorded and automatically subtracted from the sample spectrum.
- Data Analysis: Identify and label the characteristic absorption peaks in the resulting spectrum.

Mass Spectrometry (MS)


- Sample Preparation: Prepare a dilute solution of **2-Pyridin-4-yl-phenylamine** (approximately 10-100 $\mu\text{g/mL}$) in a suitable solvent compatible with electrospray ionization,

such as methanol or acetonitrile. A small amount of formic acid (e.g., 0.1%) can be added to the solvent to facilitate protonation.

- **Instrumentation:** Analyze the sample using a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- **Infusion:** Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- **MS Parameters:**
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Capillary Voltage: Typically 3-4 kV.
 - Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.
 - Mass Range: Scanned over a range that includes the expected molecular ion (e.g., m/z 50-500).
- **Data Analysis:** Analyze the resulting mass spectrum to identify the protonated molecular ion $[M+H]^+$ and determine its accurate mass.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Pyridin-4-yl-phenylamine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **2-Pyridin-4-yl-phenylamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(PYRIDIN-4-YL)ANILINE | 13296-04-3 [chemicalbook.com]
- 2. testbook.com [testbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Pyridin-4-yl-phenylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b021446#spectroscopic-data-of-2-pyridin-4-yl-phenylamine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com